![molecular formula C21H18ClNO2 B2689003 (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1825324-16-0](/img/structure/B2689003.png)
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one
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Description
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one, also known as CEQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. CEQ is a quinoline-based compound that has been synthesized through a variety of methods, including the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis. In
Scientific Research Applications
Anticancer Potential
Research on quinoline derivatives, including those similar to the specified compound, has demonstrated significant anticancer potential. For instance, a study on quinolinyl acrylate derivatives evaluated against human prostate cancer cells highlighted the efficacy of these compounds in reducing viability, inhibiting adhesion, migration, invasion, and neoangiogenesis in prostate cancer cells, both in vitro and in vivo (Rodrigues et al., 2012). This suggests that quinoline-based compounds could be explored for their potential therapeutic benefits in cancer treatment.
Antioxidant Properties
Quinoline derivatives are also noted for their antioxidant properties, which are crucial in various applications, including food preservation and pharmaceuticals. For example, ethoxyquin, a related antioxidant, is widely used in animal feed to protect against lipid peroxidation, highlighting the importance of such compounds in extending the shelf life of food products (Blaszczyk et al., 2013). Although ethoxyquin's direct relation to the specified compound might be limited, the underlying chemical functionality that contributes to antioxidative properties could be relevant for further research and applications.
Materials Science and Corrosion Inhibition
In the field of materials science, quinoline compounds have shown promise as corrosion inhibitors, an application critical for protecting metals in various industrial environments. Research has demonstrated that certain Schiff bases derived from chloroquinoline effectively inhibit corrosion of mild steel in hydrochloric acid solution, showcasing the potential of quinoline compounds in enhancing material longevity and performance (Prabhu et al., 2008).
properties
IUPAC Name |
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-3-25-18-9-10-19-17(13-18)12-16(21(22)23-19)8-11-20(24)15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKHCHHHGCCYBK-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-methylphenyl)prop-2-en-1-one |
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